2-Ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper can facilitate the cyclization reactions, while high-throughput screening methods are used to optimize reaction conditions. The use of continuous flow reactors is also gaining popularity in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-ethyl-5-hydroxybenzofuran-3-carboxylic acid, while reduction of the aldehyde group can produce 2-ethyl-5-hydroxybenzofuran-3-methanol .
Scientific Research Applications
2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Its derivatives have shown promising biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Benzofuran derivatives are being explored as potential therapeutic agents for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation or viral replication. The exact mechanism can vary depending on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-hydroxybenzofuran-3-carboxylic acid
- 2-Ethyl-5-hydroxybenzofuran-3-methanol
- 5-Hydroxybenzofuran-3-carbaldehyde
Uniqueness
2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyl group on the benzofuran ring allows for unique interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
825633-08-7 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-2-10-9(6-12)8-5-7(13)3-4-11(8)14-10/h3-6,13H,2H2,1H3 |
InChI Key |
WFAPSKPOOZKYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(O1)C=CC(=C2)O)C=O |
Origin of Product |
United States |
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